molecular formula C6H9ClF3N B1448383 (But-3-yn-1-yl)(2,2,2-trifluoroethyl)amine hydrochloride CAS No. 1607287-84-2

(But-3-yn-1-yl)(2,2,2-trifluoroethyl)amine hydrochloride

Cat. No. B1448383
M. Wt: 187.59 g/mol
InChI Key: VKPNXTVXUAKPER-UHFFFAOYSA-N
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Description

“(But-3-yn-1-yl)(2,2,2-trifluoroethyl)amine hydrochloride” is a chemical compound with the formula C6H9ClF3N . It is a derivative of but-3-yn-1-amine .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC . Unfortunately, the specific details of the molecular structure are not provided in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 187.59 g/mol . Other properties such as melting point, boiling point, and density are not provided in the search results .

Scientific Research Applications

Corrosion Inhibition

A study by Chaitra, Mohana, and Tandon (2015) explored the use of triazole Schiff bases, including compounds with trifluoroethyl groups, as corrosion inhibitors for mild steel in acidic media. These compounds demonstrated high inhibition efficiency, with effectiveness increasing at higher concentrations (Chaitra, Mohana, & Tandon, 2015).

Optical Detection of Amines

Tamiaki et al. (2013) conducted research on synthetic pigments modified from chlorophyll-a, including methyl 3-trifluoroacetyl-131-deoxo-pyropheophorbide-a. These compounds react with amines to form hemiaminal-type adducts with shifted absorption bands, useful for optical detection of various amines (Tamiaki et al., 2013).

Antibacterial Activity

Prasad (2021) synthesized a series of novel 1-(8-(ayloxy)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl)ethan-1-amine derivatives and evaluated their antibacterial activity. This highlights the potential use of trifluoromethylated compounds in developing new antibacterial agents (Prasad, 2021).

Antifungal Activity

Papakonstantinou‐Garoufalia, Papadaki-Valiraki, and Chytiroglou‐Lada (1992) explored alkynylthio compounds, including 4-(p-alkoxyphenylthio)but-2-yn-yl-amine hydrochlorides, for their antifungal activity. All tested compounds showed efficacy in inhibiting the growth of various fungal types (Papakonstantinou‐Garoufalia, Papadaki-Valiraki, & Chytiroglou‐Lada, 1992).

Synthesis of Organic Compounds

Umemoto and Gotoh (1991) worked on synthesizing various 2,2,2-trifluoroethyl onium triflates, which are useful in organic synthesis. These compounds were shown to be effective in producing trifluoromethylated olefins (Umemoto & Gotoh, 1991).

properties

IUPAC Name

N-(2,2,2-trifluoroethyl)but-3-yn-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3N.ClH/c1-2-3-4-10-5-6(7,8)9;/h1,10H,3-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPNXTVXUAKPER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCNCC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(But-3-yn-1-yl)(2,2,2-trifluoroethyl)amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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